5-Tridecanone
Description
Contextualization within the Ketone Class of Organic Compounds
5-Tridecanone, also known as tridecan-5-one, is an organic compound classified as a ketone. ontosight.ai Ketones are characterized by a carbonyl group (a carbon atom double-bonded to an oxygen atom) bonded to two other carbon atoms. In the case of this compound, this carbonyl group is located at the fifth carbon atom of a thirteen-carbon chain. ontosight.ai Its chemical formula is C13H26O. ontosight.ai
The general structure of ketones gives them a degree of polarity, influencing their physical properties such as boiling point and solubility. The long hydrocarbon chain of this compound, however, imparts a significant nonpolar character to the molecule. cymitquimica.com Like other ketones, this compound is reactive with a variety of acids and bases and can react with reducing agents.
Significance of Investigating Specific Ketone Isomers in Advanced Chemical and Biological Systems
The position of the carbonyl group along the carbon chain, which defines the specific isomer of a ketone, can have a profound impact on its chemical and biological properties. Different isomers can exhibit varied reactivity, serve distinct biological functions, and possess unique physical characteristics. For instance, the investigation of specific ketone isomers is crucial in the field of semiochemicals, where subtle structural differences can determine whether a compound acts as a pheromone, an allomone, or a kairomone, thereby mediating complex interactions between organisms. wikipedia.orgprofessionalpestmanager.com
In materials science, the isomeric purity and structure of ketones can influence their potential applications, such as in the formation of liquid crystals. Furthermore, understanding the properties of individual isomers like this compound is essential for developing targeted synthetic methodologies and for elucidating their roles in various chemical and biological processes.
Structure
3D Structure
Properties
IUPAC Name |
tridecan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-3-5-7-8-9-10-12-13(14)11-6-4-2/h3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTJSLKBPLOIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952934 | |
| Record name | Tridecan-5-one | |
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Molecular Weight |
198.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid or melt; mp = 16-17 deg C; [Alfa Aesar MSDS] | |
| Record name | 5-Tridecanone | |
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CAS No. |
30692-16-1, 57702-05-3 | |
| Record name | 5-Tridecanone | |
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| Record name | 5-Tridecanone | |
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| Record name | Tridecanone | |
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| Record name | Tridecan-5-one | |
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| Record name | 5-TRIDECANONE | |
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Synthetic Strategies and Methodologies for 5 Tridecanone and Its Derivatives
Advanced Chemical Synthesis Pathways
The synthesis of 5-tridecanone, a ketone with a 13-carbon chain and the carbonyl group at the fifth position, can be achieved through various chemical strategies. These methods range from radical-mediated reactions to the oxidation of corresponding alcohols and reactions involving carboxylic acids.
Hydroacylation Reactions and Catalytic Systems
Hydroacylation, the addition of an aldehyde's C-H bond across a double or triple bond, presents a direct route to ketones like this compound.
The use of NHPI in combination with certain cocatalysts under an oxygen atmosphere can also drive the oxidation of various organic substrates, a principle that underlies its role in hydroacylation. beilstein-journals.org The effectiveness of NHPI stems from its ability to act as a precursor to the phthalimide (B116566) N-oxyl (PINO) radical, which is a key intermediate in hydrogen-abstraction processes. beilstein-journals.org
| Reactant 1 | Reactant 2 | Catalyst | Initiator/Co-catalyst | Product |
|---|---|---|---|---|
| Oct-1-ene | Pentanal | N-Hydroxyphthalimide (NHPI) | Dibenzoyl Peroxide (BPO) | This compound |
The mechanism of NHPI-mediated hydroacylation is understood to be a radical chain process. ucl.ac.ukresearchgate.net The process is initiated by the generation of an acyl radical from the aldehyde. ucl.ac.uk The phthalimide N-oxyl (PINO) radical, formed from NHPI, abstracts a hydrogen atom from the aldehyde, creating a nucleophilic acyl radical. researchgate.netucl.ac.uk
This acyl radical then adds to the electron-deficient alkene. ucl.ac.uk The resulting radical intermediate subsequently abstracts a hydrogen atom from another molecule of the aldehyde, thereby propagating the radical chain and forming the ketone product. ucl.ac.uk The use of radical inhibitors like butylated hydroxytoluene (BHT) has been shown to completely inhibit the hydroacylation reaction, providing strong evidence for a radical-mediated mechanism. ucl.ac.uk This radical process is believed to be similar to the generally accepted mechanism for the addition of acyl radicals to alkenes. ucl.ac.uk
N-Hydroxyphthalimide (NHPI)-Mediated Processes with Alkenes and Aldehydes
Oxidation of Precursor Secondary Alcohols
A common and straightforward method for the synthesis of this compound is the oxidation of its corresponding secondary alcohol, 5-tridecanol. ontosight.ai This transformation can be accomplished using various oxidizing agents. While specific examples for this compound are not detailed in the provided results, the oxidation of secondary alcohols to ketones is a fundamental reaction in organic chemistry. For instance, the oxidation of other long-chain secondary alcohols, like tridecanol (B155529) isomers, can be achieved using oxidizing agents such as potassium permanganate (B83412) or chromium trioxide.
Microbial oxidation also presents a pathway for this conversion. For example, the bacterium Corynebacterium equi has been shown to oxidize secondary alcohols to their corresponding ketones. This bacterium exhibits a strong affinity for longer carbon chain alcohols.
Reactions of Carboxylic Acids with Appropriate Reagents
The synthesis of ketones, including this compound, can also be achieved through reactions involving carboxylic acids. ontosight.ai One established method is catalytic ketonization, which involves the reaction of two carboxylic acid molecules over a metal oxide catalyst at elevated temperatures. For the synthesis of an unsymmetrical ketone like this compound, a mixture of two different carboxylic acids would be required. This process is widely studied and can be catalyzed by a variety of heterogeneous catalysts, including alkaline earth metal oxides and transition metal oxides like MnO₂, TiO₂, and CeO₂.
Another approach involves the reaction of carboxylic acids with organometallic reagents. However, this can sometimes be less efficient due to the potential for the organometallic reagent to be protonated by the acidic proton of the carboxylic acid.
Transition Metal-Catalyzed Processes for Ketone Production (General Tridecanone Isomers)
Transition metal catalysis offers versatile methods for the synthesis of ketones, including isomers of tridecanone. For example, palladium(0) complexes have been shown to catalyze the isomerization of α,β-epoxy ketones to β-diketones. doi.org While not a direct synthesis of this compound, this illustrates the utility of transition metals in manipulating ketone structures.
Furthermore, nickel(0)-catalyzed dimerization of cyclopropenones and cross-addition of olefins are other examples of transition metal-catalyzed reactions that can lead to ketone products. clockss.org The synthesis of the southern corn rootworm pheromone, (R)-10-methyl-2-tridecanone, has been accomplished using an olefin cross-metathesis reaction with Grubbs' first-generation catalyst as a key step. researchgate.net These examples highlight the broad potential of transition metal catalysis in the synthesis of various tridecanone isomers.
| Synthetic Pathway | Key Reagents/Catalysts | General Product Type |
|---|---|---|
| NHPI-Mediated Hydroacylation | Alkene, Aldehyde, NHPI, BPO | Ketone |
| Oxidation of Secondary Alcohols | Secondary Alcohol, Oxidizing Agent (e.g., KMnO₄) | Ketone |
| Catalytic Ketonization | Carboxylic Acids, Metal Oxide Catalyst | Ketone |
| Transition Metal-Catalyzed Reactions | Varies (e.g., Pd(0), Grubbs' catalyst) | Ketones and related structures |
Biosynthetic Approaches for Ketone Production (Contextualizing with Related Ketones)
The industrial synthesis of ketones like this compound often involves chemical methods such as the oxidation of secondary alcohols. ontosight.ai However, there is growing interest in developing sustainable biosynthetic routes using engineered microorganisms. These biological platforms offer the potential for producing specific ketones from renewable resources.
Metabolic engineering has been successfully employed to produce aliphatic methyl ketones, such as 2-undecanone (B123061) and 2-tridecanone (B165437), in microbial hosts like Escherichia coli. asm.orgrwth-aachen.de These strategies provide a framework that can be adapted for the synthesis of other long-chain ketones. A primary approach involves re-engineering the fatty acid β-oxidation pathway to promote the accumulation of β-ketoacyl-CoA thioesters, which are key precursors to methyl ketones. asm.org
Key metabolic engineering strategies in E. coli include:
Overexpression of Key Genes: Increasing the expression of genes such as native fadB (which has enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase activity) and a heterologous acyl-CoA oxidase. asm.org
Gene Deletion: Removing competing pathways by deleting genes like fadA (encoding a 3-ketoacyl-CoA thiolase) to prevent the degradation of β-ketoacyl-CoA intermediates. asm.org
Thioesterase Overexpression: Introducing and overexpressing specific thioesterases, such as the native E. coli FadM, which has been shown to be highly effective at hydrolyzing β-ketoacyl-CoAs to form the corresponding β-keto acids. asm.org These β-keto acids can then spontaneously decarboxylate to form methyl ketones. asm.org
Researchers have achieved significant enhancements in methyl ketone production through these modifications. For instance, engineering the β-oxidation pathway and overexpressing FadM in an E. coli strain already overproducing fatty acids resulted in a 700-fold increase in methyl ketone titers. asm.org Further optimizations, such as balancing the expression of fatty acid transporters (fadD) and regulators (fadR), and consolidating the pathway onto a single plasmid, have led to titers as high as 3.4 g/L in fed-batch fermentations. researchgate.net While these efforts have largely targeted methyl ketones, the principles of redirecting fatty acid metabolism are applicable to the production of other ketone isomers, including this compound. asm.orgresearchgate.net
| Strain Modification Strategy | Target Enzyme/Gene | Effect on Pathway | Resulting Product Example | Reference |
| Overexpression | Heterologous acyl-CoA oxidase & native FadB | Increases production of β-ketoacyl-CoA | 2-Tridecanone | asm.org |
| Chromosomal Deletion | fadA | Blocks degradation of β-ketoacyl-CoA | 2-Tridecanone | asm.org |
| Overexpression | Native thioesterase (FadM) | Hydrolyzes β-ketoacyl-CoA to β-keto acid | 2-Tridecanone | asm.org |
| Pathway Balancing | fadR and fadD | Increases fatty acid flux into the pathway | Methyl Ketones | researchgate.net |
The biosynthesis of ketones is governed by specific enzymatic pathways and key biocatalysts that determine the structure of the final product. While much research has focused on methyl ketones, pathways for other isomers are being uncovered.
A notable example is the biosynthesis of 6-tridecanone, a close isomer of this compound. This process involves a unique ketosynthase (KS), NocG, which catalyzes a non-decarboxylative Claisen condensation of hexanoyl- and octanoyl-thioesters. chemrxiv.orgresearchgate.net This reaction forms a C13 β-ketoacid, which is the direct precursor to 6-tridecanone. chemrxiv.orgresearchgate.net The NocG enzyme represents a distinct class of ketosynthases that assembles the carbon backbone from two different medium-chain fatty acid precursors. researchgate.net
Another crucial enzymatic activity in ketone biosynthesis is Acyl-ACP:CoA transacylase. The enzyme PhaG, first identified in Pseudomonas, is a (R)-3-hydroxyacyl-ACP:CoA transacylase that transfers acyl chains from the acyl carrier protein (ACP) of the fatty acid synthase (FAS) complex to Coenzyme A (CoA). dntb.gov.uaresearchgate.net This creates a pool of acyl-CoAs that can be funneled into various oleochemical production pathways, including ketone synthesis. dntb.gov.ua By combining the expression of phaG with other enzymes, such as a thioesterase like fadM and enzymes to convert the resulting hydroxy-acyl-CoA to a ketoacyl-CoA, engineered E. coli strains can produce medium-chain methyl ketones. researchgate.net This strategy avoids the ATP cost associated with reactivating free fatty acids to their CoA form and demonstrates the modularity of these enzymatic systems for producing desired oleochemicals. dntb.gov.uaresearchgate.net
| Enzyme | Function | Substrates | Product | Reference |
| NocG (Ketosynthase) | Non-decarboxylative Claisen condensation | Hexanoyl-thioester, Octanoyl-thioester | C13 β-ketoacid (precursor to 6-tridecanone) | chemrxiv.orgresearchgate.net |
| PhaG (Acyl-ACP:CoA Transacylase) | Transfers 3-hydroxy acyl chains from ACP to CoA | 3-hydroxyacyl-ACP, CoA | 3-hydroxyacyl-CoA | dntb.gov.uaresearchgate.net |
| FadM (Thioesterase) | Hydrolyzes β-ketoacyl-CoA | β-ketoacyl-CoA | β-keto acid | asm.org |
Metabolic Engineering in Microbial Systems for Aliphatic Methyl Ketone Synthesis (e.g., Escherichia coli, Saccharomyces cerevisiae)
Synthesis of Functionalized Derivatives of Tridecanones
The synthesis of functionalized derivatives of tridecanones is essential for exploring their potential applications and understanding their biological activities. This involves targeted structural modifications to achieve specific research goals and to investigate how changes in chemical structure affect function.
The chemical structure of aliphatic ketones like tridecanone can be modified to serve specific research purposes, such as enhancing biological activity or creating molecular probes. ingentaconnect.comacs.org For example, long-chain keto diacids and diols have been synthesized to investigate their ability to alter lipid disorders. ingentaconnect.comacs.org In these studies, the key structural modifications involved creating symmetrical molecules with a central ketone functionality flanked by linear carbon spacers and terminating in acid or alcohol groups. ingentaconnect.comacs.org The length of the methylene (B1212753) spacers and the nature of substituents near the terminal groups were systematically varied to find the optimal structure for biological effect. acs.org
These synthetic strategies often involve multi-step processes. The synthesis of long-chain keto-substituted hydrocarbons has been achieved through the alkylation of tosylmethyl isocyanide (TosMIC) with a functionalized halo-ester as a key step. ingentaconnect.com Such rational design and synthesis of derivatives are crucial for developing compounds with desired properties, whether for therapeutic applications or as tools for basic research. ingentaconnect.comacs.org The goal is to create molecules with improved potency, selectivity, or other characteristics relevant to the research objective. mdpi.com
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological or chemical activity. For aliphatic ketones, SAR studies have provided insights into various properties, from olfactory perception to antifungal activity and toxicity. oup.comnih.govacs.orgnih.gov
Key structural features that are often varied in SAR studies of aliphatic ketones include:
Carbon Chain Length: The length of the alkyl chain can significantly influence activity. In studies of olfactory detection by mice, the relationship between sensitivity and the carbon chain length of 2-ketones was found to be a U-shaped function, with 2-octanone (B155638) being the most potent. oup.comnih.gov
Position of the Carbonyl Group: The location of the ketone functional group along the carbon backbone is another critical determinant of activity. However, in the case of olfactory sensitivity for C7 ketones, no significant correlation was found with the position of the carbonyl group. oup.comnih.gov
Presence of Other Functional Groups: The introduction of other moieties, such as hydroxyl or carboxyl groups, can dramatically alter the molecule's properties and interactions with biological targets. ingentaconnect.comacs.org
These studies often employ quantitative models (QSAR) to correlate physical or chemical descriptors with biological activity. nih.govscielo.br For instance, the toxicity of aliphatic compounds has been successfully modeled using electrophilicity as a key descriptor. nih.gov By systematically synthesizing and testing derivatives of tridecanone, researchers can build robust SAR models to predict the activity of new compounds and to design molecules with optimized functional properties.
| Structural Feature | Observed Effect in Aliphatic Ketones | Context of Study | Reference |
| Carbon Chain Length | U-shaped correlation with olfactory sensitivity (minimum threshold at C8) | Olfactory Detection in Mice | oup.comnih.gov |
| Carbonyl Group Position | No significant correlation with olfactory sensitivity for C7 isomers | Olfactory Detection in Mice | oup.comnih.gov |
| Central Ketone Moiety | Symmetrical molecules with 4-5 methylene spacers showed high activity | Alteration of Lipid Disorders | acs.org |
| α-Substitution | Cycloalkyl substitution α to a carboxyl group lowered in vitro activity | Alteration of Lipid Disorders | ingentaconnect.com |
Advanced Chemical Reactivity and Reaction Mechanisms of 5 Tridecanone
Reactivity of the Ketone Functional Group in Complex Chemical Systems
The chemical behavior of 5-tridecanone is primarily dictated by its ketone functional group (a carbonyl group, C=O, bonded to two carbon atoms). hmdb.ca This group's presence at the fifth carbon position on a thirteen-carbon chain imparts a degree of polarity and reactivity to the otherwise nonpolar aliphatic molecule. ontosight.ai The difference in electronegativity between the carbon and oxygen atoms creates a dipole moment, rendering the carbonyl carbon electrophilic (electron-deficient) and the oxygen nucleophilic (electron-rich). This inherent polarity is the foundation for the reactivity of this compound in various chemical systems.
The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, a fundamental reaction pathway for ketones. cymitquimica.com In complex chemical environments, this allows this compound to react with a wide array of nucleophiles. The long alkyl chains (a butyl group and an octyl group) attached to the carbonyl do exert some steric hindrance, which can influence the rate of reaction compared to smaller ketones. However, the fundamental reaction types remain consistent.
Key reactions involving the ketone functional group of tridecanone isomers include:
Reduction: The ketone can be reduced to the corresponding secondary alcohol (5-tridecanol). This is typically achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, strong oxidizing agents such as potassium permanganate (B83412) can cleave the carbon-carbon bonds adjacent to the carbonyl group, potentially leading to the formation of carboxylic acids like tridecanoic acid under harsh conditions.
Nucleophilic Addition: This is a broad class of reactions where a nucleophile adds to the carbonyl carbon. This can be followed by protonation of the oxygen to form an alcohol.
Substitution Reactions: The carbonyl group can undergo nucleophilic substitution, leading to various derivatives.
The table below summarizes some of the principal reactions the ketone group in a compound like this compound can undergo.
| Reaction Type | Typical Reagent(s) | Product Type |
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol (e.g., 5-Tridecanol) |
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Carboxylic Acids (via C-C bond cleavage) |
| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Tertiary Alcohols |
| Enolate Formation | Strong bases (e.g., LDA) | Enolates (for subsequent alkylation, etc.) |
This table is generated based on the general reactivity of ketones, with specific examples drawn from analogs like 6-Tridecanone.
Studies of Oxidative Degradation and Atmospheric Chemistry (e.g., OH-Radical Oxidation Mechanisms of Tridecanone Isomers)
The persistence and transformation of organic compounds like this compound in the environment are critical areas of study. This includes both biological and atmospheric degradation pathways.
Atmospheric Oxidation by Hydroxyl Radicals (OH)
In the troposphere, the hydroxyl radical (•OH) is the most significant oxidizing agent, often called the "detergent of the atmosphere." niwa.co.nzharvard.edu It initiates the degradation of most organic compounds, including ketones. harvard.eduleeds.ac.uk The atmospheric lifetime of this compound is primarily determined by its reaction rate with OH radicals. leeds.ac.uk
The oxidation mechanism for a long-chain ketone like this compound by OH radicals is expected to proceed via two main pathways, as studied for isomers like 7-tridecanone (B47724) and other organic molecules: rsc.orgresearchgate.net
H-atom abstraction: The OH radical abstracts a hydrogen atom from one of the C-H bonds along the alkyl chain. Given the number of secondary hydrogens, this is a highly probable route.
OH addition: Although less common for ketones than for unsaturated compounds, addition to the carbonyl oxygen is a possible, minor pathway.
Following the initial H-atom abstraction, the resulting alkyl radical (R•) reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•). harvard.edursc.org This peroxy radical is a key intermediate that can undergo further reactions with other atmospheric trace gases, such as nitrogen oxides (NOx) or hydroperoxy radicals (HO₂•), leading to the formation of more stable, oxygenated products like alcohols, hydroperoxides, and other carbonyl compounds. rsc.org These products are generally more water-soluble and less volatile, facilitating their removal from the atmosphere via wet or dry deposition. niwa.co.nz The calculated atmospheric lifetime of 1,3,5-trimethylbenzene, another organic compound, after reaction with OH radicals is about 4 hours, indicating the efficiency of this degradation pathway. rsc.org
Bacterial Oxidative Degradation
In addition to atmospheric processes, microbial action is a key degradation route. Studies on the isomer 2-tridecanone (B165437) by Pseudomonas species have revealed a specific oxidative pathway. nih.govnih.gov The bacteria utilize the ketone as a carbon and energy source through a subterminal oxidation mechanism. nih.gov A key intermediate identified in this process is undecyl acetate, which forms from the primary attack on the methyl ketone. nih.gov This demonstrates a biological Baeyer-Villiger type oxidation, where an ester is formed from a ketone. Further hydrolysis of the ester yields an alcohol (1-undecanol) and acetic acid, which can then enter central metabolic pathways. nih.gov
The proposed steps for the bacterial degradation of 2-tridecanone, which may share principles with this compound degradation, are outlined below.
| Step | Reactant | Enzyme/Process | Product(s) |
| 1 | 2-Tridecanone | Monooxygenase | Undecyl acetate |
| 2 | Undecyl acetate | Esterase | 1-Undecanol + Acetic Acid |
| 3 | 1-Undecanol | Alcohol Dehydrogenase | Undecanal |
| 4 | Undecanal | Aldehyde Dehydrogenase | Undecanoic Acid |
This table is based on the pathway elucidated for the isomer 2-tridecanone by Pseudomonas species. nih.govnih.gov
Mechanistic Elucidation of Novel Reactions Involving this compound
While classical ketone reactions are well-established, ongoing research in organic synthesis develops novel transformations that can be applied to complex molecules like this compound. These advanced methods often rely on transition metal catalysis to achieve high selectivity and efficiency under mild conditions.
One area of such innovation is the palladium(0)-catalyzed isomerization of α,β-epoxy ketones. doi.org While this reaction requires this compound to first be converted into an α,β-epoxy ketone derivative, the subsequent rearrangement is a sophisticated and non-obvious transformation. The mechanism involves the palladium(0) complex catalytically cleaving the C-O bond of the epoxide to form a π-allylpalladium intermediate. This intermediate then undergoes a rearrangement and subsequent collapse to yield a β-diketone, a structure valuable in synthetic chemistry. doi.org
Another powerful and modern reaction class applicable to derivatives of this compound is the organocopper-mediated conjugate addition to α,β-unsaturated ketones. doi.org If this compound were converted to an enone (an α,β-unsaturated ketone), this reaction would allow for the precise introduction of a wide variety of alkyl and aryl groups at the β-position. This method is crucial for constructing complex carbon skeletons. doi.org
The table below outlines a hypothetical novel transformation starting from a derivative of this compound, based on established, advanced synthetic methodologies.
| Reaction Name | Hypothetical Substrate | Catalyst/Reagent | Key Mechanistic Step | Product Class |
| Palladium-Catalyzed Isomerization | 3,4-epoxy-5-tridecanone | Pd(PPh₃)₄ (Palladium(0) complex) | Oxidative addition of Pd(0) to the epoxide ring, forming a π-allylpalladium species. doi.org | β-Diketone (e.g., tridecane-3,5-dione) |
| Alkyne Zipper Reaction | 4-Tridecyn-6-ol (a positional isomer alkyne) | Sodium 3-aminopropylamide (NaAPA) in 1,3-diaminopropane (B46017) (APA) | Stepwise deprotonation/reprotonation via acetylenic and allenic carbanion intermediates. mdpi.com | Terminal Alkyne (e.g., 1-Tridecyn-6-ol) |
This table illustrates potential novel reactions based on mechanisms applied to other complex organic molecules. doi.orgmdpi.com
These examples highlight how the fundamental reactivity of the ketone in this compound can be harnessed within modern synthetic strategies to create complex and valuable chemical structures through mechanistically intricate pathways.
Natural Occurrence and Ecological Context of Tridecanone Isomers
Identification in Biological Secretions and Extracts
Tridecanone isomers are found across different biological systems, from metabolic processes within organisms to the volatile profiles of plants and the chemical signals of insects.
Presence as a Metabolic Intermediate in Organisms
While specific details on 5-tridecanone as a metabolic intermediate are not extensively documented in the provided search results, the metabolism of methyl ketones in general is discussed. For instance, in Caenorhabditis elegans, the biosynthesis of methyl ketone-containing ascarosides involves the hydrolysis of a β-keto acyl-CoA side chain during β-oxidation. nih.gov This process is distinct from the pathway observed in plants. nih.gov In some bacteria, methyl ketones can be oxidized, suggesting they can be part of metabolic pathways. asm.org The presence of 6-tridecanone, an isomer of this compound, has been detected in enzymatic assays involving the cyanobacterium Nostoc sp., where it is formed from the decarboxylation of a 13-carbon alkyl-β-ketoacid. chemrxiv.org
Occurrence in Plant Volatile Profiles
Several isomers of this compound, particularly 2-tridecanone (B165437), are prominent components of plant volatile profiles, serving as key elements in plant defense.
Ruta graveolens L. (Common Rue): The essential oil of Ruta graveolens L. is well-known for its content of aliphatic ketones. tandfonline.com Multiple studies have identified 2-tridecanone as a constituent of its volatile oil, although often in lower concentrations compared to other ketones like 2-undecanone (B123061) and 2-nonanone. tandfonline.comresearchgate.nettandfonline.commdpi.comentomoljournal.com For example, one analysis reported 2-tridecanone at 1.42% of the essential oil composition, while another found it to be 2.59%. tandfonline.commdpi.com
Wild Tomato (Lycopersicon hirsutum f. glabratum) : 2-Tridecanone is a significant natural toxicant found in the glandular trichomes of the wild tomato species Lycopersicon hirsutum f. glabratum. researchgate.netcapes.gov.br This compound is crucial to the plant's resistance against various insect pests, including the larvae of Manduca sexta (tobacco hornworm) and Leptinotarsa decemlineata (Colorado potato beetle). researchgate.netcapes.gov.brnih.gov The concentration of 2-tridecanone in the foliage can be substantial, with some accessions containing between 2700 and 5500 μg per gram of fresh weight. nih.gov This is in stark contrast to the cultivated tomato (Lycopersicon esculentum), which contains only minute amounts. nih.govslu.se The presence of 2-tridecanone and its isomer 2-undecanone in wild tomato trichomes is a key factor in their resistance to herbivory. nih.gov
The following table summarizes the occurrence of tridecanone isomers in the volatile profiles of the mentioned plants.
| Plant Species | Isomer Identified | Location | Primary Function |
| Ruta graveolens L. | 2-Tridecanone | Essential oil from aerial parts | Component of volatile profile |
| Lycopersicon hirsutum f. glabratum | 2-Tridecanone | Glandular trichomes on foliage | Insect resistance, toxicant |
Role in Insect Chemical Communication
Ketones, including tridecanone isomers, are vital in the chemical language of insects, functioning as pheromones and alarm signals. wikipedia.org
Pheromones : 2-Tridecanone has been identified as a component of insect pheromones. For instance, it is part of the alarm-defense system in certain ant species. zenodo.org In the crazy ant Paratrechina longicornis, the Dufour gland secretion, which has an attracting and exciting effect, contains undecane (B72203) and 2-tridecanone as major components. researchgate.net
Alarm Signals : The function of ketones as alarm pheromones is well-established in social insects. annualreviews.org 2-Tridecanone is reported to be an effective alarm pheromone for the ant Acanthomyops claviger. zenodo.organnualreviews.org When released, these chemical signals can trigger alarm and defensive behaviors in other members of the colony.
The table below details the role of 2-tridecanone in insect communication.
| Insect Species | Isomer Identified | Gland Source | Function |
| Acanthomyops claviger (Ant) | 2-Tridecanone | Mandibular Gland | Alarm Pheromone zenodo.organnualreviews.org |
| Paratrechina longicornis (Crazy Ant) | 2-Tridecanone | Dufour Gland | Attractant/Excitant researchgate.net |
Biosynthetic Pathways in Natural Systems (General for Ketones)
The formation of ketones in nature generally involves the metabolism of larger molecules like fatty acids, amino acids, and terpenoids.
Fatty Acid Metabolism Pathways Leading to Ketones
The biosynthesis of methyl ketones is strongly linked to fatty acid metabolism. nih.gov In organisms, fatty acids are broken down through β-oxidation to produce acetyl-CoA. wikipedia.org When the rate of fatty acid oxidation is high, the liver produces ketone bodies like acetoacetate (B1235776) and D-3-hydroxybutyrate. mhmedical.com This process, known as ketogenesis, involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then converted to other ketone bodies. wikipedia.orgnih.govmdpi.com
The prevailing hypothesis for the formation of methyl ketones like 2-tridecanone is that they are derived from fatty acids through the decarboxylation of β-ketoacids, which are intermediates in both the synthesis and degradation pathways of fatty acids. nih.gov For example, the formation of 2-tridecanone from myristic acid in fungi suggests a decarboxylation step during an abortive fatty acid degradation process. nih.gov In tomato, the biosynthesis of methyl ketones is thought to divert β-keto acyl-acyl carrier protein (ACP) intermediates from the standard fatty acid synthesis pathway. nih.gov
Amino Acid and Terpenoid Pathways as General Ketone Biosynthesis Context
While fatty acids are the primary precursors for many ketones, amino acids and terpenoids also contribute to the diversity of ketones found in nature.
Amino Acids : Ketogenic amino acids can be broken down to form acetyl-CoA or acetoacetate, which can then enter the ketogenesis pathway. wikipedia.orgnih.gov The catabolism of amino acids, particularly leucine, contributes to the pool of ketone bodies. nih.gov Furthermore, the formation of β-amino acids in nature can involve the transamination of a β-keto acyl intermediate. rsc.org
Terpenoids : The biosynthesis of terpenes and terpenoids originates from two main pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. numberanalytics.com These pathways produce isoprene (B109036) units that are the building blocks for a vast array of terpenoid compounds. numberanalytics.com While the direct synthesis of this compound from these pathways is not specified, terpenoid pathways are a major source of volatile organic compounds in plants, which can include various ketones. researchgate.netgcirc.org
Analytical Chemistry Methodologies for Characterizing 5 Tridecanone
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural identification of organic compounds like 5-Tridecanone. By interacting with electromagnetic radiation, molecules produce unique spectra that act as a fingerprint, revealing details about their atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule. In ¹³C NMR, the different carbon atoms in this compound resonate at distinct frequencies, providing information about their chemical environment.
The this compound molecule (C₁₃H₂₆O) possesses a carbonyl group at the C5 position. The carbon atom of this carbonyl group is significantly deshielded and would appear at a characteristic downfield chemical shift, typically in the range of 200-220 ppm. The other carbon atoms along the aliphatic chains would resonate at higher fields (lower ppm values), with their exact shifts determined by their distance from the carbonyl group and the end of the chain. While specific experimental data for this compound is not widely published, typical chemical shifts for aliphatic ketones can be used to predict the spectrum. spectrabase.comchemicalbook.comresearchgate.net The unique pattern of signals allows for unambiguous confirmation of the carbonyl group's position at the 5-carbon.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on typical values for aliphatic ketones.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (C5) | ~211.0 |
| C4 | ~42.0 |
| C6 | ~42.0 |
| Aliphatic Chain Carbons | ~14-32 |
Mass Spectrometry (MS) Applications (e.g., GC-MS, GCxGC-ToFMS, using isomers like 7-tridecanone (B47724) as internal standards)
Mass Spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. nih.gov When coupled with Gas Chromatography (GC), as in GC-MS, it becomes a highly effective method for identifying individual components within a mixture. mdpi.com For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight of 198.34 g/mol . nih.govnist.gov
The fragmentation pattern is key to structural elucidation. Aliphatic ketones like this compound undergo characteristic fragmentation, primarily through McLafferty rearrangement and alpha-cleavage. The most prominent peaks in the mass spectrum of this compound are observed at mass-to-charge ratios (m/z) of 57, 58, and 85. nih.gov
In quantitative analyses, an internal standard is often used to ensure accuracy and reproducibility. biologists.com An isomer, such as 7-Tridecanone, is an ideal internal standard because it has the same molecular weight and similar chemical properties but a different retention time in chromatography, allowing it to be distinguished from the analyte. biologists.comresearchgate.netoup.comresearchgate.net
For highly complex samples, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-ToFMS) provides superior separation and identification capabilities, resolving co-eluting compounds that would overlap in a standard GC-MS analysis. nih.govresearchgate.netplos.org
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₂₆O | nih.govnist.gov |
| Molecular Weight | 198.34 g/mol | nih.gov |
| Major Mass-to-Charge (m/z) Peaks | 57, 58, 85 | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orgsolubilityofthings.com The most defining feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. This peak is typically found in the region of 1705-1725 cm⁻¹. chemguide.co.uk
The spectrum also displays absorption bands corresponding to the C-H stretching vibrations of the alkane chains, which are typically observed just below 3000 cm⁻¹. researchgate.net The presence and specific location of the strong carbonyl peak, along with the aliphatic C-H stretches, are confirmatory for an aliphatic ketone structure. nih.govnist.gov
Table 3: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Ketone) | 1705 - 1725 | Strong, Sharp |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |
| C-H Bend (Aliphatic) | 1350 - 1470 | Variable |
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of this compound, enabling its separation from other components in a sample prior to identification and quantification.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is the premier technique for separating volatile and semi-volatile compounds like this compound. mdpi.comhpst.cz In GC, the compound is vaporized and travels through a long capillary column coated with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. gcms.cz
The retention index (RI) is a standardized measure of a compound's retention time, which aids in its identification. trajanscimed.comnist.gov For this compound, the Kovats retention index on a semi-standard non-polar column (like a DB-5ms) is reported to be 1361.5. nih.gov This value helps to differentiate it from its isomers and other compounds in a mixture. researchgate.netnih.gov
Table 4: Gas Chromatography Retention Data for this compound
| Parameter | Stationary Phase | Value | Reference |
|---|---|---|---|
| Kovats Retention Index | Semi-standard non-polar | 1361.5 | nih.gov |
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
For analyzing this compound in highly complex matrices, such as environmental or food samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. chemistry-matters.comnih.gov This technique uses two different columns in sequence (e.g., a non-polar column followed by a polar column), connected by a modulator. sepsolve.comnih.gov
This two-dimensional separation spreads the components across a 2D plane, dramatically increasing peak capacity and resolving compounds that would otherwise overlap in a single-column separation. researchgate.netnih.govhelsinki.fi When coupled with a fast detector like a time-of-flight mass spectrometer (ToFMS), GCxGC can separate and identify hundreds or even thousands of compounds in a single run, making it invaluable for the non-targeted analysis of volatile organic compounds, including ketones like this compound. nih.govtandfonline.comwiley.com
Advanced Sample Preparation and Detection Approaches (e.g., Solid Phase Microextraction (SPME))
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the extraction of volatile and semi-volatile compounds, including ketones like this compound, from various matrices. youtube.commdpi.comchromatographyonline.com The method integrates sampling, extraction, and concentration into a single step. nih.gov It relies on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused-silica fiber. chromatographyonline.com After a period of exposure, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, typically by mass spectrometry (MS). chromatographyonline.com
Headspace SPME (HS-SPME) is the most common application, where the fiber is exposed to the vapor phase (headspace) above the sample. youtube.com This is particularly suitable for volatile analytes like this compound. The efficiency of the HS-SPME process is influenced by several key parameters:
Fiber Coating: The choice of fiber coating is critical as it determines the selectivity and extraction efficiency for target analytes. e3s-conferences.org Common coatings include Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) and Carboxen/Polydimethylsiloxane (Carboxen/PDMS), which are effective for a broad range of volatile compounds. ukm.mymdpi.com Porous materials like DVB blends generally offer higher extraction efficiency than non-porous coatings like Polydimethylsiloxane (PDMS) alone. e3s-conferences.org
Extraction Temperature and Time: These parameters are interdependent and significantly affect the equilibrium of analytes between the sample and the headspace. mdpi.com Higher temperatures increase the vapor pressure of analytes, facilitating their transfer to the headspace, but can also decrease the partitioning of analytes onto the fiber. mdpi.com Extraction time must be sufficient to allow for equilibrium or at least for reproducible, pre-equilibrium extraction. e3s-conferences.org Studies have employed temperatures ranging from 30°C to 60°C and times from 10 to 60 minutes for analyzing volatiles in various food and plant matrices. ukm.mymdpi.comrsc.org
Sample Matrix Effects: The addition of salt (e.g., NaCl) to aqueous samples can increase the ionic strength of the solution, which reduces the solubility of organic analytes and promotes their transfer to the headspace, a phenomenon known as the "salting-out" effect.
Following extraction, the analytes are desorbed in the hot GC inlet and separated on a capillary column before detection by MS. This combination (HS-SPME-GC-MS) provides high sensitivity and selectivity for identifying and quantifying individual compounds in complex volatile profiles. mdpi.comresearchgate.net For instance, 2-tridecanone (B165437) has been identified as a volatile component in durum wheat kernels using this method. researchgate.net
| Matrix | Target Analytes | SPME Fiber Coating | Extraction Temp. (°C) | Extraction Time (min) | Reference |
|---|---|---|---|---|---|
| Grape Skins | Volatile Compounds | 50/30μm PSMS/CAR/DVB | 30 | 40 | |
| Pu-erh Tea | Volatile Compounds | Not Specified | Not Specified | Not Specified | rsc.org |
| Meat (Beef, Rat, Wild Boar) | Volatile Compounds | DVB/CAR/PDMS | 40 | 60 | ukm.my |
| Surface-Ripened Cheeses | Volatile Compounds | Carboxen/PDMS | 50 | 60 | mdpi.com |
| Bamboo Shoots | Volatile Compounds | 65 µm DVB/PDMS | 50 | 40 | jst.go.jp |
| Durum Wheat Kernels | Volatile Compounds (inc. 2-tridecanone) | Not Specified | Not Specified | Not Specified | researchgate.net |
Chemometric and Data Analysis Methods for Volatile Compound Profiling
The analysis of volatile compounds by GC-MS generates large and complex datasets, often containing hundreds of compounds for multiple samples. researchgate.net Chemometrics, the application of statistical and mathematical methods to chemical data, is essential for extracting meaningful information from these datasets. semanticscholar.org Techniques like Principal Component Analysis (PCA) and Orthogonal Projection to Latent Structures Discriminant Analysis (OPLS-DA) are widely used to interpret volatile profiles. ukm.myrsc.orgsemanticscholar.org
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique that reduces the dimensionality of large datasets while retaining most of the original variation. semanticscholar.org It transforms the original variables (e.g., peak areas of volatile compounds) into a new set of uncorrelated variables called principal components (PCs). A PCA score plot can then be used to visualize the relationships between samples, revealing clustering, trends, or outliers. For example, PCA has been used to differentiate milks fermented with different starter cultures based on their volatile profiles and to distinguish Pu-erh teas of different types and ages. rsc.orgsemanticscholar.org In a study on Cabernet Sauvignon grapes, PCA helped to separate samples from different developmental stages based on their volatile composition.
Orthogonal Projection to Latent Structures Discriminant Analysis (OPLS-DA) is a supervised multivariate regression method used to relate a set of predictor variables (volatile profiles) to a set of response variables (e.g., sample class). It is particularly useful for identifying which specific compounds are responsible for the separation between predefined sample groups. ukm.my This method has been successfully applied to classify raw beef, rat, and wild boar meat and to identify specific volatile markers for each type of meat. ukm.my
These chemometric tools allow researchers to:
Classify Samples: Group samples based on their origin, processing method, or quality grade. ukm.myrsc.org
Identify Marker Compounds: Pinpoint the specific volatile compounds, such as this compound or others, that are characteristic of a particular sample group. ukm.my
Visualize Complex Data: Represent extensive data in an easily interpretable graphical format, such as score plots and loading plots, to understand the relationships between samples and variables. semanticscholar.org
By combining advanced sample preparation like SPME with powerful chemometric analysis, a comprehensive characterization of volatile profiles containing compounds like this compound can be achieved, providing valuable insights into the chemical composition of complex samples. rsc.org
Advanced Biological Research Applications and Mechanisms of Action of Tridecanone Isomers
Exploration of Biological Activities (Focusing on Academic Understanding of Mechanisms for Tridecanone Isomers)
2-Tridecanone (B165437) (2-TDC), a methylketone, has been identified as a significant infochemical that modulates key bacterial surface-associated behaviors. nih.govfrontiersin.org Research has primarily focused on its effects on the plant symbiotic alpha-proteobacterium Sinorhizobium meliloti. In this bacterium, 2-TDC promotes a mode of surface motility that is largely independent of flagella. nih.govnih.gov The application of pure 2-TDC to wild-type S. meliloti strains was shown to phenocopy the behavior of mutants with naturally increased surface motility. nih.gov
Conversely, 2-TDC has been demonstrated to impair biofilm formation. nih.govfrontiersin.org Studies on S. meliloti revealed that exposure to 2-TDC reduces the development of biofilms on both abiotic surfaces and plant roots. nih.gov This effect is not limited to symbiotic bacteria; 2-TDC also influences surface motility and hinders biofilm formation in various plant and animal pathogenic bacteria. nih.govkisti.re.kr The mechanism behind these effects involves complex regulatory pathways, and transcriptomic analyses have shown that 2-TDC can induce the differential expression of genes related to iron uptake, redox processes, and stress responses. nih.gov This activity as a bacterial infochemical can hamper the ability of microbes to effectively colonize plant tissues, thereby impacting plant-bacteria interactions. nih.govfrontiersin.orgnih.gov
Table 1: Effects of 2-Tridecanone on Bacterial Behaviors
| Bacterial Species | Observed Effect | Citation |
| Sinorhizobium meliloti | Promotes surface motility, impairs biofilm formation, impairs alfalfa root colonization. | nih.govfrontiersin.orgnih.govresearchgate.net |
| Pseudomonas syringae pv. tomato | Negatively interferes with the development of tomato bacterial speck disease. | frontiersin.org |
| Plant and Animal Pathogenic Bacteria (General) | Influences surface motility and impairs biofilm formation. | nih.govkisti.re.kr |
2-Tridecanone is a well-documented natural insecticide, notably found in the wild tomato species Lycopersicon hirsutum f. glabratum (now known as Solanum habrochaites f. glabratum). hilarispublisher.comresearchgate.netnih.gov This compound is a primary factor in the plant's resistance to a variety of insect pests. researchgate.netashs.org The insecticidal activity of 2-tridecanone is attributed to its presence in the glandular trichomes (leaf hairs) on the plant's foliage. hilarispublisher.comashs.org When young larvae of susceptible insect species come into contact with the foliage, they are exposed to a lethal dose of the compound. researchgate.netashs.org
The toxicity of 2-tridecanone has been demonstrated against several major agricultural pests, including the tobacco hornworm (Manduca sexta), the tomato fruitworm (Heliothis zea), and aphids (Aphis gossypii). researchgate.netnih.govresearchgate.net The mechanism of toxicity is linked to the lipophilicity and chain length of the methylketone, which allows it to penetrate the lipid barriers of cell membranes. researchgate.net Research on analogs of 2-tridecanone has shown that an alkyl chain length of 9 to 14 carbons is most effective against Heliothis zea. researchgate.net
Interestingly, some insects have developed mechanisms to overcome this plant defense. The cotton bollworm (Helicoverpa armigera), which can feed on tomato plants containing 2-tridecanone, is aided by symbiotic gut bacteria. nih.gov Studies have identified Corynebacterium sp. 2-TD as a bacterium capable of degrading 2-tridecanone, thereby detoxifying the compound and allowing the insect to feed on the resistant plant. nih.gov This discovery highlights a complex interplay between plants, insects, and their associated microbiota in chemical defense and adaptation.
Table 2: Insecticidal Activity of 2-Tridecanone from Wild Tomato
| Source Plant | Active Compound | Location on Plant | Target Insects | Citation |
| Lycopersicon hirsutum f. glabratum | 2-Tridecanone | Glandular Trichomes | Manduca sexta (Tobacco Hornworm), Heliothis zea (Tomato Fruitworm), Leptinotarsa decemlineata (Colorado Potato Beetle), Aphis gossypii (Cotton Aphid) | hilarispublisher.comresearchgate.netresearchgate.netashs.org |
Table 3: 2-Tridecanone in Essential Oils and Associated Antimicrobial Activity
| Plant Species | Plant Part | Percentage of 2-Tridecanone in Oil | Observed Activity | Citation |
| Zanthoxylum alatum | Fresh Leaves | 8.86% | Antifungal and antibacterial | nih.gov |
| Glossocalyx staudtii | Bark | 9.3% | Antimicrobial (especially Gram-positive bacteria), Anticandidal | nih.govresearchgate.net |
| Glossocalyx staudtii | Roots | 55.2% | Antimicrobial (especially Gram-positive bacteria) | nih.govresearchgate.net |
| Cupressus macrocarpa | Leaves | 8.75% | Antibacterial and antifungal | japsonline.com |
| Ruta graveolens | Not specified | Present, but not a major component | Contributes to antifungal activity | mdpi.com |
Insecticidal Properties and Mechanisms (e.g., for 2-tridecanone from wild tomato)
Role in Chemical Communication Systems (e.g., Semiochemicals in Ecological Interactions for 2-tridecanone)
2-Tridecanone functions as a semiochemical, a chemical signal that mediates interactions between organisms. A prominent example is its role in regulating the population density of the bird cherry-oat aphid, Rhopalosiphum padi. researchgate.netslu.se When aphid populations on host plants like wheat reach a high density, they begin to produce and release a blend of volatile compounds, including 2-tridecanone, 6-methyl-5-hepten-2-one, and 6-methyl-5-hepten-2-ol. slu.seusp.br
These compounds act as alarm or spacing pheromones. researchgate.net In olfactometer tests, these semiochemicals were found to be repellent to other R. padi apterae (wingless aphids), counteracting the natural attraction of the host plant's volatiles. slu.seusp.br This chemical signal is believed to be a density-regulating mechanism that prevents overcrowding and resource depletion on the host plant. researchgate.netslu.se
Beyond insect-insect communication, 2-tridecanone is also involved in plant-pollinator interactions. It has been identified as one of the volatile compounds found in the pollen of some flowers. Research observing the behavior of free-flying bumble bees showed that certain pollen volatiles, including 2-tridecanone, could reduce the landing responses of the bees on flowers. cdnsciencepub.com This suggests that 2-tridecanone can act as a deterrent in specific ecological contexts, influencing the foraging behavior of pollinators.
Emerging Research Themes and Future Directions for 5 Tridecanone Studies
Investigation of Novel Synthetic Routes and Catalytic Systems
The synthesis of 5-tridecanone (CAS 30692-16-1) is an area of active research, with a focus on developing more efficient, selective, and environmentally benign methods. nih.govguidechem.comnist.gov Traditional approaches often involve the oxidation of corresponding secondary alcohols or Friedel-Crafts acylation, which can sometimes be limited by harsh reaction conditions or the formation of byproducts.
Emerging research is exploring novel catalytic systems to overcome these limitations. For instance, palladium(0) complexes have been shown to catalyze the isomerization of α,β-epoxy ketones to β-diketones under mild conditions, a reaction that could be adapted for the synthesis of this compound precursors. doi.org Another promising avenue is the use of solid acid catalysts, such as manganese dioxide supported on alumina (B75360) (MnO2/Al2O3), for the vapor-phase ketonization of carboxylic acids. researchgate.net This method has been successfully applied to produce various aliphatic ketones, including isomers of tridecanone, in good yields. researchgate.net
Furthermore, the development of chemoselective and stereoselective methods is a key future direction. This includes the use of organometallic reagents and advanced catalytic systems to control the precise formation of the carbonyl group at the C-5 position. Research into ruthenium-catalyzed cross-metathesis reactions, for example, has been successful in the synthesis of other long-chain ketones and could be a valuable tool for this compound synthesis. researchgate.net
| Synthetic Method | Catalyst/Reagents | Key Advantages |
| Oxidation of 1-tridecanol | Oxidizing agents (e.g., potassium permanganate (B83412), chromium trioxide) | Readily available starting material |
| Friedel-Crafts Acylation | Lewis acid (e.g., AlCl3), acyl chloride | Forms C-C bond and ketone in one step |
| Vapor-Phase Ketonization | MnO2/Al2O3 | High yield, continuous flow process |
| Palladium-Catalyzed Isomerization | Pd(PPh3)4 | Mild reaction conditions |
| Olefin Cross-Metathesis | Grubbs' catalyst | High functional group tolerance |
Deepening Understanding of Biosynthetic Pathways and Metabolic Engineering for Selective Ketone Production
The natural occurrence of methyl ketones in various organisms has spurred research into their biosynthetic pathways, offering a sustainable alternative to chemical synthesis. biorxiv.orgresearchgate.net While the biosynthesis of 2-tridecanone (B165437) is more commonly studied, the principles can be extended to other isomers like this compound. researchgate.netnih.govebi.ac.uk These pathways often involve the metabolism of fatty acids. biorxiv.org
Metabolic engineering of microorganisms such as Escherichia coli and Pseudomonas taiwanensis presents a significant opportunity for the selective production of ketones. biorxiv.orgnih.gov By manipulating the β-oxidation cycle and introducing specific enzymes like thioesterases and acyl-CoA oxidases, it is possible to control the chain length and position of the carbonyl group. nih.gov For instance, engineered P. taiwanensis has achieved high titers of methyl ketone production by leveraging its high NAD(P)H regeneration rates. biorxiv.org
Future research will likely focus on:
Identifying and characterizing novel enzymes with specificity for longer-chain fatty acids to favor the production of C13 ketones.
Optimizing host strains through systems metabolic engineering to enhance precursor supply and minimize competing metabolic pathways. acs.org
Developing co-culture systems where different microbial strains work synergistically to produce complex molecules like this compound. researchgate.net
Utilizing renewable feedstocks , such as lignocellulosic biomass, for a more sustainable production process. nih.gov
| Organism/System | Engineering Strategy | Target Product(s) | Key Findings |
| Pseudomonas taiwanensis VLB120 | Elimination of competing reactions, high NAD(P)H regeneration | Methyl ketones | Achieved high titers (9.8 g/L) of methyl ketones. biorxiv.org |
| Escherichia coli | Introduction of chain-length specific thioesterases, blocking β-oxidation | 2-heptanone, 2-nonanone, 2-undecanone (B123061) | Generated up to 4.4 g/L of total medium-chain methyl ketones. nih.gov |
| Saccharomyces cerevisiae | Modular metabolic engineering, co-culture strategies | Raspberry ketone | Improved de novo synthesis of raspberry ketone. researchgate.net |
Elucidation of Specific Biological Mechanisms and Receptor Interactions for this compound
While research on the specific biological roles of this compound is still emerging, related ketones are known to act as semiochemicals (signaling chemicals) in insects and are involved in various biological processes in other organisms. ontosight.ainottingham.ac.uk For example, 2-tridecanone has been identified as a component of defensive secretions in some insects and has shown effects on bacterial motility and biofilm formation. researchgate.netebi.ac.uk Studies on the dark-eyed junco suggest that bacteria in their preen glands can produce volatile compounds, including ketones, which may play a role in chemical signaling. biologists.com
Future research is needed to:
Identify specific receptors that interact with this compound in target organisms. This could involve techniques like affinity chromatography and photoaffinity labeling.
Investigate the downstream signaling pathways activated by this compound binding to its receptors.
Explore the role of this compound in plant-microbe and insect-plant interactions. For instance, some ketones have been shown to promote plant growth. mdpi.com
Determine if this compound has any antimicrobial properties , similar to other methyl ketones. researchgate.net
Advanced Environmental Fate and Atmospheric Chemistry Modeling
Understanding the environmental fate and atmospheric chemistry of this compound is crucial for assessing its potential environmental impact. Due to its volatility and low water solubility, this compound is likely to be mobile in the environment, primarily through evaporation. thermofisher.com It is considered very toxic to aquatic life with long-lasting effects. thermofisher.comfishersci.com
Advanced modeling techniques are needed to predict the transport, transformation, and ultimate fate of this compound in the environment. This includes:
Developing more accurate models for predicting its partitioning between air, water, and soil.
Investigating its atmospheric degradation pathways , particularly its reactions with hydroxyl radicals (OH) and other atmospheric oxidants.
Studying its biodegradation in soil and water. While some microorganisms can degrade long-chain ketones, the specific pathways for this compound are not well understood. ebi.ac.uk
Integrating field data with laboratory studies and computational models to create a comprehensive picture of its environmental behavior.
Integration with Chemoinformatics and Computational Chemistry for Predictive Modeling
Chemoinformatics and computational chemistry are powerful tools for accelerating research on this compound. researchgate.netcopernicus.orgnaturalproducts.net These approaches can be used to predict its physicochemical properties, biological activities, and potential toxicological endpoints.
Key areas for future integration include:
Quantitative Structure-Activity Relationship (QSAR) modeling to predict the biological activity of this compound and related compounds based on their chemical structure.
Molecular docking simulations to predict the binding of this compound to specific protein targets and receptors.
Density Functional Theory (DFT) calculations to understand its electronic structure and reactivity, which can inform the design of novel synthetic routes.
Developing machine learning models to predict toxicological properties and assist in read-across toxicological assessments, enhancing the transparency and consistency of safety evaluations. acs.org
Q & A
Basic Research Questions
Q. What analytical techniques are most robust for identifying and quantifying 5-Tridecanone in complex matrices (e.g., biological or environmental samples)?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its high sensitivity for volatile organic compounds like this compound. For non-volatile matrices, derivatization with agents such as BSTFA may enhance detection . High-performance liquid chromatography (HPLC) coupled with UV-Vis or fluorescence detectors can also be employed, though method validation must account for potential co-elution with structurally similar ketones .
Q. How does the temperature-dependent solubility of this compound influence its extraction efficiency in solvent-based systems?
- Methodological Answer : Solvent polarity and temperature gradients must be optimized. For example, hexane exhibits higher extraction efficiency at elevated temperatures (40–60°C) due to reduced viscosity and improved solvation. However, thermal degradation risks require kinetic studies to balance yield and compound stability .
Q. What are the primary spectroscopic markers (e.g., IR, NMR) for distinguishing this compound from positional isomers like 4-Tridecanone?
- Methodological Answer : In NMR, the carbonyl carbon (C=O) of this compound resonates at ~207–210 ppm, with distinct splitting patterns in DEPT-135 spectra due to its position. IR spectroscopy shows a strong C=O stretch at ~1715 cm, while neighboring methylene groups produce unique bending modes in the 1450–1375 cm range .
Advanced Research Questions
Q. How can conflicting data on this compound’s volatility in agricultural storage systems (e.g., rice grains) be reconciled across studies using different sampling methods?
- Methodological Answer : Discrepancies often arise from sampling techniques (e.g., static headspace vs. dynamic purge-and-trap). A mixed-methods approach combining electronic nose (e-nose) macro-level data with HS-SPME-GC-MS micro-level analysis can resolve contradictions by correlating bulk volatility trends with compound-specific kinetics . Triangulation of data via principal component analysis (PCA) is critical to identify confounding variables like humidity or microbial activity .
Q. What experimental designs are optimal for isolating this compound’s role in insecticidal activity from co-occurring metabolites in plant extracts?
- Methodological Answer : Fractional factorial designs (FFD) coupled with bioassay-guided fractionation allow systematic isolation. For example, column chromatography fractions from Tagetes minuta extracts can be tested against Tribolium castaneum, with LC-MS/MS confirming this compound’s presence in bioactive fractions. Dose-response curves must account for synergies with terpenoids like limonene .
Q. How can computational models (e.g., QSAR, molecular docking) predict this compound’s interactions with non-target organisms in ecotoxicological studies?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models require training datasets with toxicity endpoints (e.g., LC) across species. Molecular docking simulations against acetylcholinesterase (AChE) or cytochrome P450 enzymes can highlight binding affinities. Validation via in vitro assays (e.g., AChE inhibition kinetics) is essential to address model overfitting risks .
Q. What statistical frameworks are appropriate for analyzing time-series data on this compound’s degradation in soil under varying pH and microbial loads?
- Methodological Answer : Multivariate adaptive regression splines (MARS) or generalized additive models (GAMs) can model non-linear degradation kinetics. Partial least squares regression (PLSR) integrates FTIR or Raman spectral data to track structural changes, while Kaplan-Meier survival analysis quantifies half-lives under abiotic vs. biotic conditions .
Guidance for Addressing Contradictions in Literature
- Data Triangulation : Combine analytical techniques (e.g., GC-MS, e-nose) to cross-validate findings .
- Meta-Analysis : Use tools like RevMan to pool data from heterogeneous studies, adjusting for variables like detection limits or sampling protocols .
- Sensitivity Analysis : Test hypotheses under extreme parameter values (e.g., temperature ranges) to identify critical experimental thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
